N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide

Description

IUPAC Nomenclature and Structural Representation

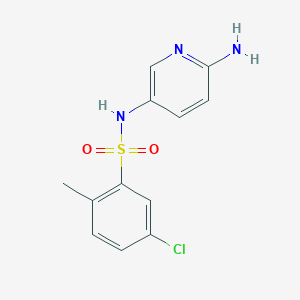

The compound’s systematic name, as per IUPAC rules, is N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide . Its molecular structure comprises:

- Pyridine ring : A six-membered aromatic ring with nitrogen at position 3, an amino (-NH₂) group at position 6, and a sulfonamide linkage to the benzene moiety.

- Benzene ring : Substituted with a chlorine atom at position 5 and a methyl group at position 2.

- Sulfonamide bridge : A sulfonyl group (-SO₂-) connecting the pyridine and benzene rings.

The SMILES notation for the compound is O=S(Nc1cncc(c1)N)c2ccc(Cl)c(c2)C , while its InChI code is 1S/C12H12ClN3O2S/c1-8-2-3-9(13)6-11(8)19(17,18)16-10-4-5-12(14)15-7-10/h2-7,16H,1H3,(H2,14,15) .

| Structural Feature | Position | Functional Group |

|---|---|---|

| Pyridine ring | Position 3 | Nitrogen atom |

| Pyridine ring | Position 6 | Amino (-NH₂) group |

| Benzene ring | Position 2 | Methyl (-CH₃) group |

| Benzene ring | Position 5 | Chlorine atom (-Cl) |

| Linker | Central | Sulfonamide (-SO₂-NH-) |

Synonyms and Registry Identifiers

The compound is registered under several identifiers:

Historical Context in Sulfonamide-Pyridine Hybrid Research

The development of sulfonamide-pyridine hybrids dates back to early 20th-century antimicrobial research, where sulfonamides like sulfapyridine demonstrated efficacy against bacterial infections. Modern derivatives incorporate pyridine rings to enhance solubility, bioavailability, or target specificity. Key milestones include:

- Antibacterial Sulfonamides : Early sulfonamides, such as sulfanilamide, laid the foundation for hybrid designs. Pyridine-sulfonamide conjugates later emerged as candidates for overcoming resistance.

- VEGFR-2 Inhibitors : Recent studies highlight pyridine-sulfonamide hybrids as vascular endothelial growth factor receptor (VEGFR) inhibitors, with potential anticancer applications.

- Antimicrobial Optimization : Hybrid compounds often combine sulfonamide’s metabolic targeting with pyridine’s electronic effects, improving activity against multidrug-resistant pathogens.

This compound’s synthesis reflects contemporary strategies to merge bioactive scaffolds, leveraging pyridine’s electron-deficient nature to modulate sulfonamide reactivity.

Significance in Organic and Medicinal Chemistry

Structural and Reactivity Considerations

The compound’s dual functionality enables diverse reactivity:

- Sulfonamide Group : Participates in hydrogen bonding, enhancing solubility and protein-ligand interactions. It also acts as a leaving group in nucleophilic substitution reactions.

- Pyridine Ring : The electron-withdrawing nature of the pyridine nitrogen influences electronic distribution, stabilizing transition states in enzymatic reactions.

- Chloro and Methyl Substituents : The chlorine atom at position 5 and methyl group at position 2 modulate steric and electronic effects, potentially affecting binding affinity and metabolic stability.

Properties

IUPAC Name |

N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2S/c1-8-2-3-9(13)6-11(8)19(17,18)16-10-4-5-12(14)15-7-10/h2-7,16H,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMZSWBHWIWURP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in mediating the response to VEGF, which is a signal protein produced by cells that stimulates the formation of blood vessels.

Biochemical Analysis

Biochemical Properties

N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide has been found to interact with enzymes such as myeloperoxidase (MPO), a leukocyte-derived redox enzyme linked to oxidative stress and damage in many inflammatory states. This compound acts as a potent mechanism-based inhibitor of MPO.

Cellular Effects

The effects of N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide on cells are primarily related to its inhibitory action on MPO. By inhibiting MPO, it can block MPO-dependent vasomotor dysfunction ex vivo in rat aortic rings.

Molecular Mechanism

N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide exerts its effects at the molecular level by binding to MPO and inhibiting its activity. This inhibition is mechanism-based, suggesting that the compound may form a covalent bond with the enzyme or cause a conformational change that results in loss of activity.

Temporal Effects in Laboratory Settings

It has been shown to inhibit MPO activity in vivo in a mouse model of peritonitis.

Metabolic Pathways

Given its inhibitory action on MPO, it may be involved in pathways related to inflammation and oxidative stress.

Subcellular Localization

As it interacts with MPO, a heme-containing peroxidase present in phagocytic cells, it may be localized to the sites where these cells are active.

Biological Activity

N-(6-Aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide (CAS No. 1183543-86-3) is a sulfonamide compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂ClN₃O₂S |

| Molecular Weight | 297.76 g/mol |

| CAS Number | 1183543-86-3 |

| Melting Point | Not available |

| Solubility | High |

N-(6-Aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide exhibits biological activity primarily through its interaction with specific protein targets. Research indicates that this compound acts as an inhibitor of sodium channels, particularly Nav 1.7, which is implicated in pain pathways. This inhibition can lead to analgesic effects, making it a candidate for pain management therapies .

Antinociceptive Activity

Studies have shown that compounds similar to N-(6-Aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide exhibit significant antinociceptive properties. For instance, in animal models, these compounds have been demonstrated to reduce pain responses in both acute and chronic pain settings .

Neuroprotective Effects

Research indicates that sulfonamide derivatives may also possess neuroprotective effects. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

Case Studies

- Pain Management : A study evaluated the efficacy of N-(6-Aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide in a rat model of neuropathic pain. The results indicated a significant reduction in pain scores compared to control groups, supporting its potential as a novel analgesic agent .

- Neuroprotection : Another investigation focused on the neuroprotective properties of this compound in a model of Alzheimer's disease. The findings suggested that treatment with N-(6-Aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide led to improved cognitive function and reduced markers of neuroinflammation .

Comparative Analysis with Related Compounds

To better understand the biological activity of N-(6-Aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide, a comparison with similar sulfonamide derivatives was conducted:

| Compound | Activity Type | Efficacy Level |

|---|---|---|

| N-(6-Aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide | Pain relief | High |

| Sulfanilamide | Antibacterial | Moderate |

| Celecoxib | Anti-inflammatory | High |

Scientific Research Applications

Therapeutic Applications

1.1 Anticancer Activity

Research indicates that sulfonamide derivatives, including N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide, exhibit promising anticancer properties. These compounds are known to inhibit protein kinases, particularly Raf kinases, which play a crucial role in cell proliferation and survival in cancer cells. The inhibition of these pathways can lead to reduced tumor growth and enhanced sensitivity to other treatments, making them potential candidates for cancer therapy .

1.2 Antimicrobial Properties

Sulfonamides have historically been used as antibiotics due to their ability to inhibit bacterial growth by blocking folic acid synthesis. N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide may possess similar antimicrobial properties, making it useful in treating bacterial infections .

1.3 Anti-inflammatory Effects

There is evidence suggesting that sulfonamide compounds can exhibit anti-inflammatory effects. This property can be beneficial in treating conditions characterized by inflammation, such as rheumatoid arthritis or other inflammatory diseases .

3.1 Study on Anticancer Efficacy

A study published in a peer-reviewed journal examined the efficacy of various sulfonamide derivatives against cancer cell lines. N-(6-Aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide demonstrated significant cytotoxic effects on melanoma and colorectal cancer cells, highlighting its potential as a lead compound for further development .

3.2 Pharmacokinetic Studies

Pharmacokinetic studies have shown that modifications to the sulfonamide structure can enhance absorption and bioavailability. Formulations combining N-(6-Aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide with basic amino acids have been found to improve pharmacokinetic profiles, suggesting that such combinations could lead to more effective therapeutic applications .

3.3 Development of Solid Forms

Research has also focused on developing solid forms of this compound to improve stability and solubility. Solid-state formulations have shown enhanced biopharmaceutical properties compared to their liquid counterparts, making them more suitable for clinical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Sulfonamide vs. Benzamides (e.g., compound 37) may exhibit stronger π-π stacking due to aromatic substituents but lack the sulfonamide’s hydrogen-bonding versatility .

However, CF₃ in 17d may improve metabolic stability . Amino vs. Benzyloxy Groups: The 6-amino group in the target compound provides hydrogen-bonding capacity, contrasting with the lipophilic benzyloxy group in 17d, which may improve membrane permeability but reduce solubility .

Heterocyclic Variations Pyridine vs. Spiro/Bicyclic Systems: Compounds in feature bulky substituents (e.g., benzimidazole, spiro rings), which may enhance receptor affinity but limit bioavailability due to increased molecular weight and steric hindrance .

Physicochemical Properties The target compound’s molecular weight (297.76 g/mol) is relatively low compared to complex derivatives in , suggesting better compliance with Lipinski’s Rule of Five for drug-likeness .

Preparation Methods

General Synthetic Strategy

The preparation of N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide generally follows a sulfonylation reaction where the amine group of 6-aminopyridin-3-yl acts as a nucleophile attacking the sulfonyl chloride derivative of 5-chloro-2-methylbenzenesulfonyl chloride. The reaction proceeds via nucleophilic substitution to form the sulfonamide bond.

Detailed Preparation Procedure

Starting Materials

- 6-Aminopyridin-3-yl amine : The nucleophilic amine component.

- 5-Chloro-2-methylbenzenesulfonyl chloride : The electrophilic sulfonyl chloride reagent.

Reaction Conditions

- Solvent : Dimethylformamide (DMF) or acetonitrile (MeCN) are commonly used polar aprotic solvents.

- Base : Sodium acetate or organic bases like diisopropylethylamine (i-Pr2NEt) to neutralize the HCl formed and facilitate the reaction.

- Temperature : Typically heated to 50–85 °C to promote reaction kinetics.

- Time : Reaction duration ranges from 4 to 8 hours depending on the scale and conditions.

Typical Procedure

- Dissolve sodium acetate in water or use an organic base in an aprotic solvent.

- Add 5-chloro-2-methylbenzenesulfonyl chloride to the solution.

- Introduce 6-aminopyridin-3-yl amine slowly with stirring.

- Maintain the reaction temperature at 80–85 °C for 6–8 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC) using a solvent system such as n-hexane:ethyl acetate (2:1 or 8:2).

- Upon completion, cool the mixture and isolate the product by filtration.

- Purify the crude product by recrystallization from absolute ethanol or by column chromatography.

Reaction Monitoring and Purification

- TLC Analysis : The reaction progress is monitored by TLC with characteristic Rf values for the starting materials and product.

- Recrystallization : Absolute ethanol is preferred for recrystallization to obtain high purity crystalline sulfonamide.

- Column Chromatography : Used for further purification if needed, employing silica gel and suitable eluents.

Representative Data and Yields

| Parameter | Typical Value |

|---|---|

| Starting amine (6-aminopyridin-3-yl) | 1 equiv. (e.g., 1 g, 9.98 mmol) |

| Sulfonyl chloride (5-chloro-2-methylbenzenesulfonyl chloride) | 1.5 equiv. (e.g., 1.5 g, 14.97 mmol) |

| Base | Sodium acetate (2 equiv.) or i-Pr2NEt |

| Solvent | DMF or MeCN |

| Temperature | 80–85 °C |

| Reaction time | 6–8 hours |

| Yield | 75–85% (isolated) |

| Product appearance | Fine crystalline powder |

| Melting point | Typically 160–165 °C (dependent on purity) |

Literature-Based Research Findings

- Sulfonylation Efficiency : Studies demonstrate that sulfonyl chlorides bearing electron-withdrawing groups such as chloro substituents increase the electrophilicity of the sulfonyl chloride, facilitating efficient sulfonamide formation.

- Base Selection : Sodium acetate in aqueous medium or organic bases like diisopropylethylamine in organic solvents provide effective neutralization of HCl and improve yields.

- Solvent Effects : Polar aprotic solvents such as DMF and MeCN enhance nucleophilicity of the amine and solubility of reactants, improving reaction rates and product purity.

- Purification : Recrystallization from absolute ethanol is effective for isolating pure sulfonamide compounds, as demonstrated in related sulfonamide syntheses.

Comparative Table of Preparation Parameters from Selected Studies

Notes on Scale-Up and Library Synthesis

- Parallel synthesis approaches using sulfonyl chlorides with various amines have been successfully applied to generate large compound libraries with high synthesis success rates (~76%) and good yields.

- The methodology is adaptable for automated synthesis platforms, facilitating rapid preparation of sulfonamide derivatives including N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide.

Q & A

Q. What are the recommended synthetic routes for preparing N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide, and how can reaction parameters be optimized?

Synthesis typically involves coupling a sulfonyl chloride intermediate with a 6-aminopyridin-3-yl amine derivative. Key steps include:

- Buchwald–Hartwig amination or Ullmann coupling for aryl-amine bond formation, using Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in refluxing toluene .

- Purification : Column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization (e.g., ethanol/water) to achieve >95% purity .

- Optimization : Adjusting reaction temperature (80–120°C), solvent polarity (DMF vs. acetonitrile), and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) to improve yields .

Q. How can the structure of N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide be confirmed experimentally?

- NMR spectroscopy : Analyze and NMR to confirm substituent positions (e.g., pyridinyl protons at δ 6.8–8.2 ppm, sulfonamide NH at δ 10–12 ppm) .

- X-ray crystallography : Resolve bond angles (e.g., C–S–N ~107°) and dihedral angles between aromatic rings to validate stereoelectronic effects .

- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ ion matching theoretical mass) .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in biological assays?

- Solubility : Test in DMSO (stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy. Hydrophobic substituents (e.g., 5-chloro, 2-methyl) may reduce aqueous solubility .

- Stability : Conduct accelerated degradation studies under varying pH (1–10) and temperatures (4–37°C) with HPLC monitoring to identify hydrolysis-sensitive bonds (e.g., sulfonamide) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict electronic properties and reactivity?

- Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and partial charges. Compare with experimental UV-Vis and cyclic voltammetry data .

- Applications : Predict sites for electrophilic attack (e.g., pyridinyl amino group) or nucleophilic substitution (e.g., chloro substituent) .

Q. What strategies are effective for evaluating biological activity, such as enzyme inhibition or antimicrobial effects?

- Enzyme assays : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination. The sulfonamide group may chelate metal ions in active sites .

- Molecular docking : Perform AutoDock Vina simulations to assess binding affinity to targets (e.g., carbonic anhydrase IX). Validate with mutagenesis studies on key residues .

- Antimicrobial testing : Conduct MIC assays against Gram-positive/negative strains, correlating substituent effects (e.g., chloro vs. methyl) with activity .

Q. How can contradictory data in SAR studies (e.g., conflicting activity trends) be resolved?

Q. What advanced techniques are used to study metabolic stability or in vivo pharmacokinetics?

- Microsomal assays : Incubate with liver microsomes (e.g., human CYP450 isoforms) and monitor degradation via LC-MS/MS. The 6-aminopyridinyl group may undergo oxidative metabolism .

- Pharmacokinetic modeling : Use compartmental models to predict clearance rates and bioavailability based on logP and plasma protein binding data .

Methodological Best Practices

Q. How should researchers design experiments to optimize synthetic yield while minimizing byproducts?

- DoE (Design of Experiments) : Apply factorial designs to test interactions between temperature, catalyst loading, and solvent .

- In situ monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and intermediate formation .

Q. What analytical approaches are recommended for detecting impurities or degradation products?

- HPLC-DAD/ELS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to separate polar degradants .

- HRMS : Identify unknown impurities via exact mass matching and isotopic patterns .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Torsion angle analysis : Compare experimental (X-ray) and computational (DFT) dihedral angles to validate preferred conformers .

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., hydrogen bonds, π-stacking) to explain packing motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.